molecular formula C7H9F3N4 B13069771 6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13069771
M. Wt: 206.17 g/mol
InChI Key: RRUCVKWCGJWRLP-UHFFFAOYSA-N
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Description

6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a methyl group at the 6th position and a trifluoromethyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to a variety of substituted triazolopyrimidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound has been shown to interact with proteins involved in the inflammatory response, such as ATF4 and NF-kB.

    Pathways Involved: The compound exerts its effects through the inhibition of endoplasmic reticulum (ER) stress and apoptosis pathways.

Comparison with Similar Compounds

6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H9F3N4

Molecular Weight

206.17 g/mol

IUPAC Name

6-methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H9F3N4/c1-4-2-11-6-12-5(7(8,9)10)13-14(6)3-4/h4H,2-3H2,1H3,(H,11,12,13)

InChI Key

RRUCVKWCGJWRLP-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=NC(=NN2C1)C(F)(F)F

Origin of Product

United States

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